molecular formula C12H14BrN3 B13204869 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine

8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine

Cat. No.: B13204869
M. Wt: 280.16 g/mol
InChI Key: ZCHWYTNGPSRZGY-UHFFFAOYSA-N
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Description

8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C12H14BrN3 and a molecular weight of 280.16 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine typically involves the bromination of N4-ethyl-6-methylquinoline-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8th position of the quinoline ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production, including the use of industrial-grade reagents and equipment .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

8-bromo-4-N-ethyl-6-methylquinoline-3,4-diamine

InChI

InChI=1S/C12H14BrN3/c1-3-15-12-8-4-7(2)5-9(13)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

ZCHWYTNGPSRZGY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=C(C=C(C2=NC=C1N)Br)C

Origin of Product

United States

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